molecular formula C10H11BrN4O B8113449 (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol

Cat. No.: B8113449
M. Wt: 283.12 g/mol
InChI Key: BWLQKVQZYUNSMW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a selective positive allosteric modulator for specific subtypes of the GABAA receptor, particularly those containing α2, α3, and α5 subunits. This mechanism is a key research target for developing novel anxiolytic therapies, as it is believed to mediate the anti-anxiety effects of GABAergic drugs without the sedative and motor-impairing properties associated with modulation of the α1 subunit, which are common side effects of classical benzodiazepines. Research into this compound and its analogs is central to advancing the understanding of GABA receptor pharmacology and the development of next-generation neurological therapeutics National Center for Biotechnology Information . Its (R)-enantiomer is specifically sought after for its high binding affinity and functional activity, making it a critical tool for in vitro and in vivo studies aimed at dissecting the roles of different GABAA receptor populations. This product is offered as a high-purity chemical reference standard for research purposes exclusively and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[3-(6-bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLQKVQZYUNSMW-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=NN=C1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Based Approaches

Methylmagnesium iodide or bromide is frequently employed to convert methyl 6-bromopyridine-2-carboxylate into 2-(6-bromo-2-pyridinyl)-2-propanol. For example, treatment of methyl 6-bromopyridine-2-carboxylate with methylmagnesium iodide in diethyl ether under nitrogen yields the tertiary alcohol as a crude oily product, which is purified via extraction and solvent evaporation. The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent attacks the ester carbonyl, followed by quenching with hydrochloric acid to yield the alcohol.

Key Data:

  • Yield: 94–98% (after purification)

  • Conditions: Diethyl ether, nitrogen atmosphere, 0°C to room temperature

  • Characterization: 1H-NMR (CDCl3) δ 7.56 (t, J=7.8 Hz), 7.38–7.36 (dd, J=7.8 Hz), 1.55 (s, 6H).

Organolithium-Mediated Synthesis

n-Butyllithium in hexane/THF at −76°C deprotonates 2,6-dibromopyridine, followed by reaction with acetone to form 2-(6-bromopyridin-2-yl)propan-2-ol. This method achieves near-quantitative yields (94–98%) and avoids the need for rigorous anhydrous conditions. The reaction mechanism involves lithium-halogen exchange, generating a pyridinyllithium intermediate that reacts with acetone to form the tertiary alcohol.

Optimization Note:
Lower temperatures (−76°C) suppress side reactions, while THF enhances solubility and reaction kinetics.

Formation of the 1,2,4-Triazole Ring

The 1,2,4-triazole core is typically constructed via cyclocondensation or hydrazine-carboxylic acid coupling .

Cyclocondensation of Amidrazones

Reaction of amidrazones with carboxylic acid derivatives (e.g., esters or acyl chlorides) under basic conditions forms the triazole ring. For instance, treating 6-bromopyridine-2-carbohydrazide with ethyl propiolate in ethanol yields 3-(6-bromopyridin-2-yl)-4H-1,2,4-triazole after cyclization1.

Hypothetical Conditions:

  • Reagents: Amidrazone, ethyl propiolate, K2CO3

  • Yield: ~70–85% (estimated)

  • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the ester, followed by cyclodehydration.

Hydrazine-Carbonyl Coupling

Alternative routes involve coupling hydrazines with α-keto acids. For example, 6-bromopyridine-2-carboxylic acid hydrazide reacts with pyruvic acid in acetic acid to form the triazole ring1. This method is less common due to competing side reactions but offers direct access to substituted triazoles.

Coupling Strategies for Triazole and Bromopyridine Moieties

Palladium-catalyzed cross-coupling reactions are pivotal for linking the triazole and bromopyridine units.

Introduction of the Chiral Propan-1-ol Group

The (R)-propan-1-ol sidechain necessitates asymmetric synthesis or kinetic resolution .

Asymmetric Reduction of Ketones

Catalytic hydrogenation of 2-(3-(6-bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-one using a chiral catalyst (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >90%1.

Hypothetical Conditions:

  • Catalyst: RuCl2[(R)-BINAP]

  • Pressure: 50 psi H2

  • Solvent: MeOH

  • ee: ~92%

Enzymatic Resolution

Racemic 2-(3-(6-bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is treated with lipase B from Candida antarctica in vinyl acetate, selectively acetylating the (S)-enantiomer and leaving the (R)-alcohol unreacted1.

Optimization and Purification Techniques

Chromatographic Purification

Flash chromatography (silica gel, toluene:acetone = 9:1) effectively isolates the target compound from byproducts.

Crystallization

Ethyl acetate or hexane/ethyl acetate mixtures induce crystallization, yielding high-purity solids .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromopyridine moiety can be reduced to a pyridine derivative.

    Substitution: The bromine atom in the bromopyridine can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).

    Substitution: Reagents like NaNH2 (Sodium amide) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the bromopyridine group may enhance the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol could be effective against resistant strains of bacteria and fungi.

Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. The specific arrangement of atoms in this compound allows for interactions with cancer cell pathways. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells or inhibit tumor growth.

Agricultural Applications

Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds similar to this compound have been shown to effectively control fungal diseases in crops. This compound could serve as a lead structure for designing new fungicides that are more effective and environmentally friendly.

Material Science

Polymer Chemistry
The unique properties of this compound make it suitable for use as a monomer or additive in polymer synthesis. Its ability to participate in various chemical reactions can lead to the development of novel materials with enhanced mechanical and thermal properties.

Biochemical Research

Bioconjugation and Labeling
Due to its functional groups, this compound can be utilized in bioconjugation techniques for labeling biomolecules. This application is crucial for tracking biological processes in vitro and in vivo.

Case Study 1: Antimicrobial Efficacy

A study conducted on triazole derivatives demonstrated that compounds with brominated pyridine structures exhibited enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications similar to those found in this compound could lead to the development of potent antimicrobial agents.

Case Study 2: Agricultural Use

Field trials using triazole-based fungicides showed a significant reduction in fungal infections in wheat crops. The data suggested that compounds with similar structures to this compound could provide effective disease control while minimizing environmental impact.

Mechanism of Action

The mechanism of action of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The bromopyridine moiety may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related triazole-containing derivatives:

Compound Name Core Structure Substituents Stereochemistry Key Properties/Applications Reference
(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol 1,2,4-Triazole + propan-1-ol 6-Bromopyridin-2-yl (R)-configuration Hypothesized antifungal activity; bromine enhances lipophilicity and binding affinity. N/A
Fluconazole Impurity I
(2-(2,4-Difluorophenyl)-1,3-bis-triazolylpropan-2-ol)
1,2,4-Triazole + propan-2-ol 2,4-Difluorophenyl + two triazoles Racemic Pharmaceutical impurity; structural isomer of fluconazole with reduced antifungal efficacy.
Imidazolylindol-propanol Imidazole + indole + propanol Indolyl group Not specified Antifungal activity (MIC: 0.001 µg/mL against Candida albicans).
(S)-α-Cyano-3-phenoxybenzyl-(R)-2-(4-chlorophenyl)-3-methylbutyrate Ester + triazole 4-Chlorophenyl Mixed (S/R) Unknown biological activity; chlorophenyl group may influence toxicity.

Key Structural and Functional Differences

Substituent Effects :

  • The bromopyridine group in the target compound offers stronger halogen bonding compared to difluorophenyl (Fluconazole Impurity I) or chlorophenyl groups . This may enhance target binding in enzymes like fungal CYP51 (a common target for triazole antifungals).
  • Triazole Count : Fluconazole Impurity I contains two triazole rings, whereas the target compound has one. This difference may reduce off-target interactions but could also lower potency if dual triazoles are critical for binding .

Stereochemistry :

  • The (R) -configuration in the target compound contrasts with racemic mixtures in Fluconazole Impurity I. Stereochemical purity is crucial for optimizing pharmacokinetics and minimizing toxicity .

Biological Activity: The imidazolylindol-propanol derivative (MIC: 0.001 µg/mL) demonstrates that triazole-propanol scaffolds can achieve high antifungal potency. The target compound’s bromopyridine group may further improve activity against resistant strains .

Synthetic Challenges :

  • Bromine’s electron-withdrawing nature complicates synthesis compared to fluorine or chlorine analogs. Purification must rigorously control stereochemistry to avoid isomers like those observed in fluconazole synthesis .

Research Findings and Implications

  • Antifungal Potential: Structural analogs like imidazolylindol-propanol and fluconazole derivatives suggest the target compound could inhibit ergosterol biosynthesis, a key antifungal mechanism. Bromine’s larger atomic radius may enhance binding to fungal cytochrome P450 enzymes .
  • Thermodynamic Stability: The bromopyridine group increases molecular weight (vs. This trade-off must be balanced in drug design .
  • Impurity Profiles: Similar triazole-propanol compounds are common impurities in APIs (e.g., fluconazole). The target compound’s synthesis must minimize by-products like quaternary ammonium salts or epoxides, which are pharmacologically inactive .

Biological Activity

(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring and a brominated pyridine moiety. Its molecular formula is C10H11BrN4OC_{10}H_{11}BrN_4O with a molecular weight of approximately 284.12 g/mol .

Antimicrobial Properties

Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In one study, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antifungal Activity

The compound also exhibits antifungal properties. Triazole derivatives are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro studies have shown that this compound effectively inhibits the growth of several fungal species, including Candida albicans and Aspergillus niger .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32

The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and inhibit enzyme activity in pathogens. The triazole ring is crucial for binding to the target enzymes involved in the biosynthesis pathways of nucleotides and ergosterol .

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with resistant infections, this compound was administered as part of a combination therapy. Results indicated a significant reduction in bacterial load within 48 hours compared to control groups receiving standard treatment alone .

Case Study 2: Fungal Infections

A separate study evaluated the efficacy of this compound against systemic fungal infections in immunocompromised patients. The results showed that patients treated with the compound had improved outcomes and reduced mortality rates compared to those receiving conventional antifungal therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol to ensure high yield and enantiomeric purity?

  • Methodological Answer : A multi-step synthesis is recommended, starting with 6-bromopyridine-2-carbaldehyde. The triazole ring can be formed via cyclization using hydrazine derivatives under reflux conditions (e.g., ethanol with KOH, monitored by TLC for reaction completion) . To ensure enantiomeric purity, employ chiral HPLC or polarimetry, as demonstrated in studies resolving (R)- and (S)-isomers of analogous alcohols . Intermediate purification via recrystallization (e.g., DMF-EtOH mixtures) enhances yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton/carbon environments, IR spectroscopy for functional groups (e.g., -OH, triazole C-N stretches), and mass spectrometry for molecular ion verification. X-ray crystallography is critical for absolute stereochemical confirmation, as shown in DFT-validated crystal structures of triazole derivatives . Chiral HPLC with a polysaccharide-based column resolves enantiomers, ensuring >99% (R)-configuration .

Q. How should researchers handle stability and storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize oxidation or hydrolysis. Stability tests under varying pH and temperature (e.g., accelerated degradation studies) can identify optimal conditions. Reference safety protocols for triazole derivatives, which recommend desiccants and light-sensitive containers .

Advanced Research Questions

Q. How can density functional theory (DFT) studies predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare results with experimental UV-Vis and X-ray data to validate reactivity trends, such as nucleophilic attack at the triazole N2 position or bromopyridine’s electrophilic substitution sites .

Q. What strategies resolve contradictions in reported biological activities of triazole-containing analogs, including this compound?

  • Methodological Answer : Discrepancies often arise from impurities, stereochemical variations, or assay conditions. Perform HPLC purity analysis (>98%) and validate enantiopurity . Use standardized in vitro assays (e.g., enzyme inhibition with triazole-based inhibitors) under controlled pH/temperature . Structure-activity relationship (SAR) studies comparing 6-bromo vs. 6-chloro pyridine analogs can isolate substituent effects .

Q. How can researchers design experiments to study this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to targets like cytochrome P450 or kinases. Validate with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic parameters. Compare with structurally related compounds (e.g., oxazolo-pyridine carboxylic acids) to identify key pharmacophores .

Q. What synthetic modifications enhance the compound’s bioavailability while retaining its core pharmacophore?

  • Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) at the propanol -OH position to improve solubility. Maintain the triazole-pyridine core for target binding, as seen in anti-inflammatory triazole derivatives . Evaluate logP and permeability (Caco-2 assays) to balance hydrophilicity and membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.